molecular formula C14H24O B14788043 4-(4,4-Dimethylcyclohexyl)cyclohexanone

4-(4,4-Dimethylcyclohexyl)cyclohexanone

Cat. No.: B14788043
M. Wt: 208.34 g/mol
InChI Key: UQKVSKOCLHURSA-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)cyclohexanone is a bicyclic ketone featuring a cyclohexanone moiety substituted at the 4-position with a 4,4-dimethylcyclohexyl group. Its structure combines a ketone functional group with a bulky, hydrophobic dimethylcyclohexyl substituent, influencing its physical, chemical, and biological properties.

Key characteristics include:

  • Molecular formula: Likely C₁₄H₂₂O (based on analogous compounds like 4,4-dimethylcyclohexanone, C₈H₁₄O , and ester derivatives such as ethyl 4-(4,4-dimethylcyclohexyl)-3-oxobutanoate, C₁₄H₂₄O₃ ).
  • Functional groups: A ketone group (C=O) and a 4,4-dimethylcyclohexyl substituent.
  • Applications: Potential use in liquid crystal intermediates (due to steric bulk and hydrophobicity) and pharmacological research (e.g., ATPase inhibition ).

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

4-(4,4-dimethylcyclohexyl)cyclohexan-1-one

InChI

InChI=1S/C14H24O/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h11-12H,3-10H2,1-2H3

InChI Key

UQKVSKOCLHURSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2CCC(=O)CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)cyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4,4-dimethylcyclohexanone with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Dimethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and cyclohexane rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects
Compound Structure Features Key Substituents Bioactivity/Applications
4-(4,4-Dimethylcyclohexyl)cyclohexanone Bicyclic ketone with dimethylcyclohexyl 4,4-Dimethylcyclohexyl group Potential P-gp modulation
4,4-Dimethylcyclohexanone Monocyclic ketone 4,4-Dimethyl group Solvent, intermediate in organic synthesis
4-Hydroxy-4-methylcyclohexanone Monocyclic ketone with hydroxyl/methyl 4-Hydroxy, 4-methyl groups Pharmaceutical intermediates
4,4'-Dicyclohexanedione monoethylene ketal Bicyclic ketal derivative Ethylene ketal bridge Liquid crystal precursor
4-(trans-4-Alkylcyclohexyl)cyclohexanone Bicyclic ketone with alkyl chain trans-4-Alkyl group (e.g., heptyl) Liquid crystal displays

Substituent Impact :

  • Hydrophobicity: The 4,4-dimethylcyclohexyl group enhances hydrophobicity compared to hydroxylated derivatives (e.g., 4-hydroxy-4-methylcyclohexanone) . This property is critical for binding to non-polar enzyme pockets (e.g., P-gp ATPase inhibition ).
Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound ~222* N/A N/A Low polarity solvents
4,4-Dimethylcyclohexanone 126.2 ~200† N/A Ethanol, ether
4-Hydroxy-4-methylcyclohexanone 128.17 256 -1 Polar solvents
4-Heptylcyclohexanone 196.33 N/A N/A Lipophilic solvents

*Estimated based on analogous structures. †Extrapolated from simpler cyclohexanones.

Key Observations :

  • Hydroxyl groups (e.g., 4-hydroxy-4-methylcyclohexanone) increase polarity and solubility in polar solvents .
  • Alkyl chains (e.g., heptyl in 4-heptylcyclohexanone) enhance lipophilicity, impacting applications in hydrophobic matrices .
Chemical Reactivity and Bioactivity
  • Enzyme Interaction: The 4,4-dimethylcyclohexyl group in compound 54 (analogous to the target compound) showed 34% inhibition of P-gp ATPase, comparable to the 4,4-difluoro derivative (53) . This suggests that hydrophobic substituents optimize binding to enzyme pockets. Hydroxyl-containing derivatives (e.g., 4-hydroxycyclohexanone) may participate in hydrogen bonding, altering reactivity in oxidation reactions .
  • Catalytic Oxidation :

    • Hydrophobic substituents in cyclohexane derivatives improve adsorption in metal-organic frameworks (MOFs), enhancing oxidation selectivity (e.g., alcohol:ketone ratio) .

Q & A

Q. What are the recommended safety protocols for handling 4-(4,4-Dimethylcyclohexyl)cyclohexanone in laboratory settings?

  • Answer : Strict adherence to safety measures is critical. Use personal protective equipment (PPE), including safety goggles, gloves, and lab coats. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention . For spills, absorb with inert materials (e.g.,硅藻土) and dispose of contaminated waste per institutional guidelines . Store in a cool, dry, and well-ventilated area, away from ignition sources .

Q. How can the purity of this compound be validated during synthesis?

  • Answer : Combine chromatographic and spectroscopic methods:
    • Gas Chromatography (GC) : Use a polar column (e.g., HP-5) to assess purity (>97% as per GC standards) .
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR signals with literature data to confirm structural integrity and detect impurities (e.g., residual solvents or isomers).
    • Melting Point Analysis : Derivatize the ketone to a solid hydrazone (e.g., 2,4-dinitrophenylhydrazone) and compare its melting point to literature values .

Q. What are the key steps for synthesizing this compound?

  • Answer : A typical route involves:
    • Friedel-Crafts Alkylation : React cyclohexanone with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3).
    • Purification : Use fractional distillation under reduced pressure (bp ~164–171°C, similar to analogs) or recrystallization from ethanol.
    • Validation : Confirm yield and purity via GC-MS and NMR .

Advanced Research Questions

Q. How can stereochemical effects influence the reactivity of this compound in catalytic hydrogenation?

  • Answer : The bulky 4,4-dimethylcyclohexyl group imposes steric hindrance, affecting reaction kinetics. For hydrogenation:
    • Cis/Trans Isomerism : The chair conformation of the cyclohexyl ring may favor axial or equatorial positioning of substituents, altering catalytic site accessibility.
    • Experimental Design : Use deuterated solvents in 1^1H NMR to track stereochemical outcomes. Compare reaction rates under varying pressures (1–10 atm H2_2) to map steric vs. electronic influences .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Answer : Discrepancies in NMR or IR spectra often arise from:
    • Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl3_3) for NMR.
    • Dynamic Processes : Conformational flexibility (e.g., ring flipping) may split signals. Variable-temperature NMR can decouple these effects .
    • Reference Standards : Cross-validate with high-purity commercial analogs (e.g., 4-methylcyclohexanone, CAS 589-92-4) .

Q. What computational methods are suitable for modeling the electronic properties of 4-(4,4-Dimethylcyclohexanone?

  • Answer :
    • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
    • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol or DMSO) to assess solubility and aggregation behavior.
    • Table : Example computational parameters:
MethodBasis SetProperty CalculatedKey Insight
B3LYP6-31G(d)HOMO-LUMO gapElectrophilic reactivity
MD (GROMACS)OPLS-AASolvation energyCompatibility with polar solvents

Methodological Guidance

Q. How to design experiments for studying the compound’s stability under varying pH conditions?

  • Answer :
    • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
    • Analysis : Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Identify byproducts using LC-MS.
    • Key Consideration : Account for keto-enol tautomerism, which may influence stability in acidic/basic media .

Q. What strategies optimize the recrystallization of hygroscopic intermediates during synthesis?

  • Answer :
    • Solvent Selection : Use ethanol-water mixtures (e.g., 70:30 v/v) to balance polarity and solubility.
    • Drying Protocols : Post-recrystallization, dry under vacuum (0.1–1 mmHg) at 50°C for 6–12 hours.
    • Moisture Control : Store in a desiccator with silica gel or P2_2O5_5 .

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